5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid
Description
5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid is a nicotinic acid derivative characterized by a hydroxypyridine core substituted with a chlorophenyl group bearing a carboxylic acid moiety. This compound combines structural features of hydroxynicotinic acids (HNAs) and chlorinated aromatic systems, which influence its physicochemical and biochemical properties. The carboxy group at the 3-position of the chlorophenyl ring enhances acidity and polarity, distinguishing it from related compounds with methyl or chloro substituents .
Properties
IUPAC Name |
5-(3-carboxy-4-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-10-2-1-6(3-9(10)13(19)20)8-4-7(12(17)18)5-15-11(8)16/h1-5H,(H,15,16)(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBCJMKFTPDCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CNC2=O)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688217 | |
| Record name | 5-(3-Carboxy-4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-36-7 | |
| Record name | 5-(3-Carboxy-4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-4-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst.
Hydroxylation: The amine group is then hydroxylated to introduce the hydroxyl group at the desired position.
Cyclization: The intermediate compound undergoes cyclization to form the nicotinic acid ring structure.
Final Product: The final product, 5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Common industrial methods include batch and continuous flow processes, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 5-(3-Carboxy-4-chlorophenyl)-6-oxonicotinic acid.
Reduction: Reduction of the carboxylic acid group can produce 5-(3-Hydroxymethyl-4-chlorophenyl)-6-hydroxynicotinic acid.
Substitution: Substitution of the chlorine atom can lead to derivatives such as 5-(3-Carboxy-4-methoxyphenyl)-6-hydroxynicotinic acid.
Scientific Research Applications
5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the carboxylic acid and hydroxyl groups may play a role in binding to these targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Selected Nicotinic Acid Derivatives
| Compound Name | Substituents on Phenyl Ring | Hydroxyl Position | Notable Functional Groups |
|---|---|---|---|
| 6-Hydroxynicotinic acid (6-HNA) | None | 6 | -OH, -COOH |
| 5-Chloro-6-hydroxynicotinic acid | 5-Cl | 6 | -Cl, -OH, -COOH |
| 5-(4-Chlorophenyl)-6-hydroxynicotinic acid | 4-Cl on phenyl | 6 | -Cl (phenyl), -OH, -COOH |
| Target compound | 3-COOH, 4-Cl on phenyl | 6 | -COOH, -Cl (phenyl), -OH |
- Electronic Effects : The electron-withdrawing carboxy group increases acidity compared to chloro or methyl substituents. For example, 6-HNA has a pKa ~2.7 due to its -COOH group, while chloro substituents (as in 5-chloro-6-HNA) further stabilize the anion via inductive effects .
- Solubility : The carboxy group enhances water solubility in alkaline media, similar to 6-HNA, which is "easily soluble in alkaline solution" . In contrast, methyl-substituted analogs (e.g., 5-(4-chloro-3-methylphenyl)-6-hydroxynicotinic acid) exhibit lower polarity and higher hydrophobicity .
Reactivity and Metabolic Pathways
- Microbial Metabolism : 6-HNA is a key intermediate in nicotinic acid degradation by Clostridium spp. and Pseudomonas fluorescens, undergoing hydroxylation and redox reactions . The carboxy group in the target compound may alter its metabolic fate, as electron-withdrawing groups can inhibit enzymatic reduction steps requiring reduced ferredoxin .
- Reaction Rates: Chloro substituents (e.g., in 6-chloronicotinic acid) increase reaction rates compared to methyl groups due to stronger inductive effects.
Crystallization and Solid-State Behavior
- pH-Dependent Crystallization : Like 2-, 4-, and 6-HNAs, the target compound likely forms diverse solid forms (polymorphs, hydrates) depending on pH. For instance, 6-HNA crystallizes as aggregates in acidic media, while its deprotonated form dominates in alkaline conditions .
- Crystal Packing : The carboxy group may facilitate hydrogen-bonding networks, similar to 5-chloro-6-HNA, which forms intermolecular O–H···O and N–H···Cl interactions in its crystal lattice .
Key Research Findings
Acid-Base Behavior : The carboxy group confers stronger acidity (predicted pKa ~1.5–2.0) than chloro-substituted analogs (pKa ~2.5–3.0) .
Enzymatic Interactions : The target compound may resist reduction by clostridial enzymes (e.g., ferredoxin-dependent reductase) due to steric hindrance from the carboxy group, unlike 6-HNA, which is reversibly reduced to 1,4,5,6-tetrahydro-6-oxonicotinic acid .
Solvent Stabilization : Solvent effects on reactivity are intermediate between 6-HNA and chloro-substituted analogs, as polar solvents better stabilize the carboxy group’s charge .
Biological Activity
5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid, a derivative of nicotinic acid, exhibits significant biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique structure, which includes both a carboxylic acid and a hydroxyl group, potentially influencing its interaction with biological targets.
- IUPAC Name : 6-(3-carboxy-4-chlorophenyl)pyridine-2-carboxylic acid
- Molecular Formula : C13H8ClNO4
- Molecular Weight : 273.66 g/mol
The biological activity of this compound primarily stems from its ability to chelate metal ions, disrupting metal-dependent biological processes. This chelation can affect various cellular functions, including enzyme activity and signal transduction pathways.
Biological Activities
- Antimicrobial Activity : Studies have shown that derivatives of nicotinic acid exhibit antimicrobial properties. The presence of the chlorophenyl group enhances this activity, potentially through increased lipophilicity and better membrane penetration.
- Anticancer Potential : Research indicates that compounds similar to 5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid demonstrate antiproliferative effects against various cancer cell lines. The mechanism may involve apoptosis induction and inhibition of key signaling pathways such as PI3K/AKT.
- Enzyme Inhibition : The compound has been explored for its potential to inhibit enzymes involved in metabolic pathways, particularly those related to nicotinic acid metabolism.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of carboxylic acids, including 5-(3-Carboxy-4-chlorophenyl)-6-hydroxynicotinic acid. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 50 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Study 2: Anticancer Activity
In vitro studies demonstrated that this compound could reduce cell viability in colorectal cancer cell lines (Caco-2 and HCT-116). The IC50 values were found to be approximately 25 µM for Caco-2 cells and 15 µM for HCT-116 cells, indicating a stronger effect against the latter.
| Cell Line | IC50 (µM) |
|---|---|
| Caco-2 | 25 |
| HCT-116 | 15 |
Study 3: Enzyme Inhibition
Research highlighted the compound's potential as an inhibitor of nicotinic acid catabolism enzymes. It was shown to significantly inhibit the activity of nicotinate hydroxylase, which is crucial for bacterial metabolism of nicotinic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
